molecular formula C10H6N2O7S B2828941 4,5-Dinitronaphthalene-2-sulfonic acid CAS No. 90947-27-6

4,5-Dinitronaphthalene-2-sulfonic acid

Cat. No.: B2828941
CAS No.: 90947-27-6
M. Wt: 298.23
InChI Key: RVYFNPHQAYYQQX-UHFFFAOYSA-N
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Description

4,5-Dinitronaphthalene-2-sulfonic acid is a chemical compound with the CAS Number: 90947-27-6 . It has a molecular weight of 298.23 . It is available in powder form .


Molecular Structure Analysis

The IUPAC name for this compound is the same . The InChI code for the compound is 1S/C10H6N2O7S/c13-11(14)8-3-1-2-6-4-7(20(17,18)19)5-9(10(6)8)12(15)16/h1-5H,(H,17,18,19) .


Physical and Chemical Properties Analysis

This compound has a molecular weight of 298.23 . It is a powder that is stored at room temperature .

Scientific Research Applications

Synthesis and Characterization of Metal Organic Frameworks

Metal organic frameworks (MOFs) incorporating sulfonic acid derivatives, including 4,5-dinitronaphthalene-2-sulfonic acid, have been synthesized and characterized for their unique structural properties. For instance, the synthesis of divalent metal carboxylate-sulfonates showcases the formation of complex structures with layered and one-dimensional configurations, highlighting the role of sulfonic acid derivatives in facilitating diverse molecular architectures (Zhong‐Ming Sun et al., 2004).

Coordination Compounds and Supramolecular Structures

Research has demonstrated the ability of sulfonated ligands to form coordination compounds with various metals, leading to the development of materials with potential applications in catalysis, molecular recognition, and photoluminescence. For example, coordination compounds constructed from sulfophthalic acid ligands exhibit different dimensionality based on the metal ions and ancillary ligands used, with some showing promising photoluminescent properties (Zeng-Mei Shan et al., 2010).

Proton Conductivity and Water Sorption Studies

Sulfonic group functionalized mixed ligand coordination polymers have been synthesized and studied for their humidity-dependent proton conductivity and water sorption behavior. These studies are crucial for applications in fuel cell technology and humidity sensors, where efficient proton conduction is required. The presence of sulfonic acid groups significantly enhances the materials' proton conductivity under varying humidity conditions (D. K. Maity et al., 2017).

Electrochemical Sensing Applications

The modification of electrodes with polymeric films derived from sulfonic acid-containing compounds has been explored for the electrochemical sensing of various molecules. For instance, electrodes modified with poly(4-amino-3-hydroxynaphthalene sulfonic acid) have demonstrated enhanced sensitivity and selectivity for the simultaneous determination of caffeine and paracetamol, showcasing the potential for developing advanced sensors for pharmaceutical and food analysis (M. Tefera et al., 2016).

Fluorescent Sensing for Anions

Sulfonic acid derivatives have been utilized in the development of fluorescent sensors for the selective detection of anions in water. The mechanism often involves supramolecular self-assembly, which can be fine-tuned for high sensitivity and selectivity towards specific anions, such as cyanide. This research is pivotal for environmental monitoring and the development of diagnostic tools (B. Shi et al., 2013).

Properties

IUPAC Name

4,5-dinitronaphthalene-2-sulfonic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H6N2O7S/c13-11(14)8-3-1-2-6-4-7(20(17,18)19)5-9(10(6)8)12(15)16/h1-5H,(H,17,18,19)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RVYFNPHQAYYQQX-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=CC(=CC(=C2C(=C1)[N+](=O)[O-])[N+](=O)[O-])S(=O)(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H6N2O7S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

298.23 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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